Methyl Heptafluoroisobutyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

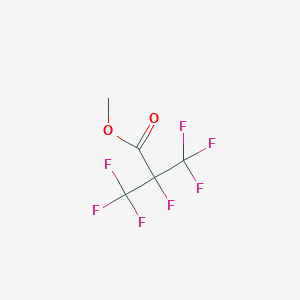

3D Structure

Properties

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O2/c1-14-2(13)3(6,4(7,8)9)5(10,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMUKBZUGMXXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379576 | |

| Record name | Methyl tetrafluoro-2-(trifluoromethyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-05-7 | |

| Record name | Methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tetrafluoro-2-(trifluoromethyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl perfluoroisobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the properties of Methyl Heptafluoroisobutyrate

For Researchers, Scientists, and Drug Development Professionals

Document ID: MHI-TG-20251225 Version: 1.0 Prepared by: Gemini

Introduction

Methyl Heptafluoroisobutyrate (MHIB) is a fluorinated ester recognized for its unique chemical and physical properties, including high thermal stability and chemical resistance. These characteristics make it a valuable compound in various industrial and research applications. It serves as a specialized solvent, a key intermediate in the synthesis of other fluorinated molecules, and a component in the formulation of advanced materials such as high-performance lubricants and coatings.[1] For professionals in drug discovery and development, understanding the properties of fluorinated compounds like MHIB is pertinent, as the introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known properties, experimental protocols, and safety considerations for this compound.

Chemical and Physical Properties

This compound is a colorless, clear liquid.[2] It is a stable compound under proper storage conditions but is incompatible with strong oxidizing agents.[2] The quantitative properties of MHIB are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | Methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | - |

| Synonyms | Heptafluoroisobutyric Acid Methyl Ester, Methyl Perfluoroisobutyrate | [2] |

| CAS Number | 680-05-7 | [2] |

| Molecular Formula | C₅H₃F₇O₂ | [2] |

| Molecular Weight | 228.07 g/mol | [2] |

| Purity | >98.0% (by Gas Chromatography) | [3][4] |

Table 2: Physical Properties

| Property | Value | Reference |

| Physical State | Liquid (at 20°C) | [2] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [3] |

| Boiling Point | 77 °C (171 °F) | [2] |

| Density | 1.49 g/cm³ (at 20°C) | - |

| Flash Point | 9 °C | - |

| Solubility | No data available for water or other specific solvents. | [2] |

Spectroscopic Data

Table 3: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) | Multiplicity / Coupling Constant (J) | Reference |

| ¹H NMR | 4.01 ppm | Singlet (s) | - |

| ¹⁹F NMR | -75.11 to -75.13 ppm | Doublet (d), J = 9.42 Hz | - |

| -182.29 to -182.39 ppm | Multiplet (m) | - | |

| Note: NMR data is derived from patent literature describing the synthesis of a related compound and may serve as a reference. |

Infrared (IR) Spectroscopy Interpretation: The IR spectrum of an ester like this compound is expected to show characteristic absorption bands. Key expected frequencies include:

-

C=O Stretch (Ester): A strong absorption band typically appearing in the 1750-1735 cm⁻¹ region.

-

C-O Stretch (Ester): Bands typically found in the 1300-1000 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorptions for fluorinated compounds, typically found in the 1400-1000 cm⁻¹ range.

-

C-H Stretch (Methyl group): Absorptions are expected in the 3000-2850 cm⁻¹ region.

Mass Spectrometry (MS) Interpretation: In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M+) would be expected at m/z = 228. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, mass = 31) or the acyl group. The presence of fluorine atoms would lead to characteristic fragmentation patterns involving the loss of fluorine or fluorinated fragments.

Experimental Protocols

This section details methodologies relevant to the synthesis and analysis of this compound.

Synthesis Protocol: One-Pot Reaction

A method for synthesizing this compound involves a one-pot reaction using dimethyl carbonate, an alkali metal fluoride, and perfluoropropylene. This approach avoids the use of more toxic reagents like methyl chloroformate.

Materials:

-

Potassium fluoride (KF)

-

Dimethyl carbonate

-

Acetonitrile (solvent)

-

Perfluoropropylene

-

Nitrogen or other inert gas

-

Autoclave (500 mL, dry)

Procedure:

-

Under the protection of a nitrogen atmosphere, add 12.76 g (0.22 mol) of potassium fluoride, 19.81 g (0.22 mol) of dimethyl carbonate, and 100 mL of acetonitrile to a 500 mL dry autoclave.

-

Cool the autoclave to -70°C and slowly introduce 30.00 g (0.20 mol) of perfluoropropylene.

-

Seal the autoclave and heat the reaction mixture to 70°C for 15 hours.

-

After the reaction, cool the autoclave in an ice-water bath.

-

Slowly vent the unreacted perfluoropropylene from the autoclave.

-

Perform a simple distillation on the remaining reaction liquid.

-

Collect the fraction at 35-37°C to obtain the this compound product.

Quality Control: Purity Determination by Gas Chromatography (GC)

A general protocol for determining the purity of volatile fluorinated esters using gas chromatography with a Flame Ionization Detector (FID).

Equipment:

-

Gas Chromatograph with FID

-

Capillary column suitable for polar/fluorinated compounds (e.g., ZB-5, HP-1)

-

Helium (carrier gas)

-

Injector and detector

-

Sample vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or hexane).

-

Instrument Setup (Example Parameters):

-

Injector Temperature: 290°C

-

Detector Temperature: 280°C

-

Carrier Gas Flow Rate (Helium): ~30 cm/s

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 40°C/min to 180°C, hold for 0.5 minutes.

-

Ramp 2: Increase at 10°C/min to 280°C, hold for 2 minutes.

-

-

Injection Mode: Splitless (1 µL injection volume).

-

-

Analysis: Inject the sample onto the GC column. The resulting chromatogram will show peaks corresponding to the solvent and the compound. The purity is calculated based on the relative area of the main product peak compared to the total area of all peaks.

Toxicology and Environmental Fate

Specific toxicological data for this compound, such as LD50 values, are not available in public literature.[2] The primary documented hazards are related to its flammability and its potential to cause skin and serious eye irritation.[2]

As a short-chain per- and polyfluoroalkyl substance (PFAS), this compound belongs to a class of compounds known for their environmental persistence. While short-chain PFAS are generally considered to have a lower bioaccumulation potential than their long-chain counterparts, they exhibit high mobility in soil and water.[5][6][7] This can lead to the contamination of water resources.[5][6][7] The final degradation products of many PFAS are extremely persistent, leading to long-term environmental exposure.[5][6][7] The biodegradation of highly fluorinated compounds is challenging, and metabolic pathways are often initiated at non-fluorinated parts of the molecule. It is crucial for researchers to handle and dispose of this compound in accordance with local, state, and federal regulations to minimize environmental release.[2]

Applications in Research and Development

This compound's properties lend it to several specialized applications:

-

Chemical Intermediate: It is a key building block in fluorinated chemistry, notably in the synthesis of heptafluoroisobutyronitrile, which is used as a high-voltage insulating gas.

-

Advanced Materials: Due to its thermal stability and low surface tension, it is used in the formulation of high-performance coatings, lubricants, and surfactants, particularly in the aerospace and automotive industries.[1]

-

Fluorinated Solvents: It serves as an effective solvent in chemical reactions, especially in the synthesis of other fluorinated compounds, where it can improve reaction efficiency.[1]

-

Analytical Chemistry: It can be employed as a standard for the calibration of analytical instruments.

For drug development professionals, while there is no documented biological activity for this compound itself, the study of fluorinated molecules is of high importance. The strategic placement of fluorine atoms or small fluorinated groups (like the heptafluoroisobutyryl moiety that would result from ester hydrolysis) is a common tactic in lead optimization to enhance metabolic stability, modulate physicochemical properties, and improve target binding.

Handling and Safety

This compound is a highly flammable liquid and vapor that causes skin and serious eye irritation.[2]

Handling:

-

Handle in a well-ventilated area.[2]

-

Wear suitable protective equipment, including gloves and eye protection.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Use explosion-proof electrical and ventilating equipment.[2]

-

Take precautionary measures against static discharge.[2]

Storage:

-

Keep the container tightly closed.[2]

-

Store in a cool, dark, and well-ventilated place.[2]

-

It is recommended to store under an inert gas as the compound may be moisture sensitive.

First Aid:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]

Disposal:

-

Dispose of contents and container in accordance with all local, regional, and national regulations.[2] The compound may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound | 680-05-7 | TCI AMERICA [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methyl Heptafluoroisobutyrate CAS number and structure

An In-depth Technical Guide to Methyl Heptafluoroisobutyrate

For researchers, scientists, and professionals in drug development, understanding the characteristics of specialized chemical compounds is paramount. This compound is a fluorinated compound with unique properties that make it a valuable intermediate and material in various advanced applications.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications.

Chemical Identity and Structure

CAS Number: 680-05-7[1][2][3][4]

This compound, also known as heptafluoroisobutyric acid methyl ester, is the methyl ester of heptafluoroisobutyric acid.[1][2][3] Its structure features a four-carbon isobutyrate backbone where seven hydrogen atoms have been replaced by fluorine atoms, attached to a methyl ester group. This high degree of fluorination imparts significant chemical resistance and thermal stability to the molecule.[1]

Molecular Formula: C₅H₃F₇O₂[1][2][3]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 680-05-7 | [1][2][3][4] |

| Molecular Weight | 228.07 g/mol | [1][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.49 g/cm³ | [1][4] |

| Boiling Point | 76-77 °C | [1][4] |

| Purity | ≥ 98% (GC) | [1][3] |

| Synonyms | Heptafluoroisobutyric acid methyl ester, Methyl perfluoroisobutyrate | [1][2][3][4] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been developed. Below are detailed protocols for key methods.

Protocol 1: One-Pot Synthesis from Dimethyl Carbonate

This method provides a simplified and economical route, avoiding highly toxic reagents like methyl chloroformate. The reported yield for this process can reach up to 73.6%.[5]

Reaction Scheme: Dimethyl Carbonate + Perfluoropropylene --(Alkali Metal Fluoride)--> this compound

Methodology:

-

Ensure the reaction vessel is under a nitrogen or other inert gas atmosphere.

-

Combine dimethyl carbonate, an alkali metal fluoride (e.g., potassium fluoride), and perfluoropropylene in the reaction vessel.

-

The reaction proceeds as a "one-pot" synthesis.

-

Upon completion of the reaction, the product, this compound, is isolated from the reaction mixture.

Protocol 2: Synthesis via Ozonolysis

This process involves the ozone cracking of hexafluoropropylene dimer.[6]

Methodology:

-

Add hexafluoropropylene dimer, a fluorocarbon solvent, and methanol to an oxidation kettle under an inert atmosphere.[6]

-

Introduce an ozone/oxygen mixed gas into the kettle to initiate the ozone cracking reaction. The mass concentration of ozone is typically between 0.05% and 5%.[6]

-

Maintain the reaction temperature between -40 °C and 80 °C and the pressure between 0.1 and 0.5 MPa. The reaction time can range from 1 to 20 hours.[6]

-

After the reaction is complete, distill the resulting liquid.[6]

-

Collect the fraction at 35-37 °C to obtain the this compound product.[6]

Protocol 3: Synthesis from Methyl Chloroformate

This method involves the reaction of methyl chloroformate with hexafluoropropylene.[7]

Methodology:

-

Charge a dry pressure reactor with methyl chloroformate (476.21 mmol), hexafluoropropylene (952.41 mmol), tetrabutylammonium fluoride (1.19 mol), and anhydrous acetonitrile (500 mL).[7]

-

Stir the mixture at 120 °C for 10 hours.[7]

-

Following the reaction period, distill the mixture to isolate the product.[7]

-

This process yields a colorless transparent liquid with a purity of 91.34% and a yield of 70.56%.[7]

Caption: One-Pot Synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile compound in several fields:

-

Chemical Intermediate: It is a valuable intermediate in the synthesis of other fluorinated chemicals, including pharmaceuticals and agrochemicals.[1] It is also used to produce the high-voltage insulating gas heptafluoroisobutyronitrile.[5]

-

Advanced Materials: Due to its excellent thermal stability and low surface tension, it is an ideal choice for use in advanced materials and coatings.[1] Its chemical resistance makes it suitable for applications in harsh environments, such as in the aerospace and automotive industries.[1]

-

Formulations: Researchers utilize this compound in the development of high-performance lubricants and surfactants where durability is essential.[1]

-

Fluorinated Solvents: It functions as an effective solvent in various chemical reactions, particularly in the synthesis of other fluorinated compounds.[1]

-

Analytical Chemistry: It is employed as a standard for the calibration of instruments, ensuring accurate measurements.[1]

Relevance in Drug Development

While not typically incorporated directly into final drug products, the structural motifs present in this compound—the methyl group and extensive fluorination—are highly relevant in drug design and optimization.

-

Methyl Groups: The "magic methyl" effect is a well-documented strategy in drug discovery.[8] Adding a methyl group can significantly modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics, often leading to improved metabolic stability and potency.[8][9][10]

-

Fluorination: The substitution of hydrogen with fluorine is a common strategy to enhance various properties of a lead compound, including metabolic stability, binding affinity, and membrane permeability. The seven fluorine atoms in this compound are indicative of the types of highly fluorinated building blocks used to create novel therapeutics.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor. It is also known to cause skin and serious eye irritation.[3]

Handling Precautions:

-

Handle in a well-ventilated area.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Use explosion-proof electrical and lighting equipment.

-

Wear appropriate protective gloves and eye protection.[3]

-

Store in a cool, well-ventilated place with the container tightly closed.[3]

-

In case of fire, use dry chemical, foam, or carbon dioxide to extinguish.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | 680-05-7 [chemicalbook.com]

- 5. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN111825569A - Synthetic method of heptafluoroisobutyronitrile - Google Patents [patents.google.com]

- 7. CN108395382B - Method for synthesizing perfluoroisobutyronitrile - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Methyl Heptafluoroisobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for methyl heptafluoroisobutyrate, a crucial intermediate in the production of various fluorinated compounds. This document provides a comprehensive overview of key synthetic routes, complete with detailed experimental protocols, quantitative data analysis, and visual representations of the chemical processes to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathways

Three primary methods for the synthesis of this compound have been identified and are detailed below. These routes offer varying advantages concerning starting materials, reaction conditions, and overall yield.

One-Pot Reaction of Dimethyl Carbonate, Alkali Metal Fluoride, and Perfluoropropylene

This method presents a streamlined "one-pot" synthesis that avoids the use of highly toxic reagents like methyl chloroformate. The reaction proceeds by combining dimethyl carbonate, an alkali metal fluoride (such as potassium fluoride or sodium fluoride), and perfluoropropylene in a solvent under controlled temperature and pressure.

Ozonolysis of Hexafluoropropylene Dimer

This pathway involves the ozone cracking of hexafluoropropylene dimer in the presence of a fluorocarbon solvent and an alcohol, typically methanol. This method is noted for its mild reaction conditions and high conversion rates.[1]

One-Pot Reaction of Methyl Chloroformate and Hexafluoropropylene

This synthesis route utilizes the "one-pot" reaction of methyl chloroformate and hexafluoropropylene with a fluoride salt in an aprotic solvent.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthesis pathways, allowing for easy comparison of yields and reaction conditions.

Table 1: Synthesis via Dimethyl Carbonate [3]

| Alkali Metal Fluoride | Molar Ratio (Fluoride:DMC:PFP) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Potassium Fluoride | 1.1 : 1.1 : 1 | Acetonitrile | 70 | 15 | 73.0 |

| Sodium Fluoride | 1.1 : 1.1 : 1 | Acetonitrile | 70 | 15 | 73.6 |

Table 2: Synthesis via Ozonolysis of Hexafluoropropylene Dimer [1]

| Reactants | Molar Ratio (Methanol:DHFP) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methanol, DHFP, O₃/O₂ | 3 : 1 | Freon-113 | 30 | 4 | 82 |

Table 3: Synthesis via Methyl Chloroformate [2]

| Reactants | Molar Ratio (MCF:HFP:Fluoride) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Methyl Chloroformate, Hexafluoropropylene, Tetrabutylammonium Fluoride | 1 : 2 : 2.5 | Anhydrous Acetonitrile | 120 | 10 | 70.56 | 91.34 |

Detailed Experimental Protocols

Protocol 1: Synthesis from Dimethyl Carbonate and Potassium Fluoride[3]

Materials:

-

Potassium Fluoride (12.76g, 0.22mol)

-

Dimethyl Carbonate (19.81g, 0.22mol)

-

Perfluoropropylene (30.00g, 0.20mol)

-

Acetonitrile (100mL)

-

500mL dry autoclave

-

Nitrogen gas

Procedure:

-

Under a nitrogen atmosphere, add potassium fluoride, dimethyl carbonate, and acetonitrile to a 500mL dry autoclave.

-

Cool the autoclave to -70°C and slowly introduce perfluoropropylene.

-

Heat the reaction mixture to 70°C and maintain for 15 hours.

-

After the reaction, cool the autoclave in an ice-water bath and slowly vent any unreacted perfluoropropylene.

-

Perform a simple distillation on the remaining reaction liquid, collecting the fraction at 35-37°C to obtain this compound.

Protocol 2: Synthesis via Ozone Cracking of Hexafluoropropylene Dimer[1]

Materials:

-

Methanol (96g, 3mol)

-

Hexafluoropropylene Dimer (DHFP) (300g, 1mol)

-

Freon-113 (750g, 4mol)

-

Ozone/Oxygen mixed gas (O₃ concentration 2%, 48g O₃, 1mol)

-

Reaction vessel

-

Nitrogen gas

Procedure:

-

Heat and evacuate the reaction system to remove water, then purge with nitrogen.

-

Under nitrogen protection, add methanol, Freon-113, and hexafluoropropylene dimer to the reaction vessel.

-

Meter in the O₃/O₂ mixed gas while maintaining the reaction temperature at 30°C.

-

Continue the ozone cleavage reaction for 4 hours.

-

After the reaction is complete, distill the product to obtain a colorless transparent liquid of methyl perfluoroisobutyrate.

Protocol 3: Synthesis from Methyl Chloroformate and Hexafluoropropylene[2]

Materials:

-

Methyl Chloroformate (45.00g, 476.21mmol)

-

Hexafluoropropylene (142.88g, 952.41mmol)

-

Tetrabutylammonium Fluoride (243.28g, 1.19mol)

-

Anhydrous Acetonitrile (500mL)

-

Dry pressure reactor

Procedure:

-

Charge a dry pressure reactor with methyl chloroformate, hexafluoropropylene, tetrabutylammonium fluoride, and anhydrous acetonitrile.

-

Stir the mixture at 120°C for 10 hours.

-

After the reaction, distill the mixture to obtain the product as a colorless transparent liquid.

-

The product purity was determined to be 91.34%.[2] 1H NMR (500MHz, CDCl₃) δ 4.01 (s, 3H); 19F NMR (471MHz, CDCl₃) δ -75.11~-75.13 (d, J=9.42Hz, 6H), -182.29~-182.39 (m, 1H).[2]

References

An In-depth Technical Guide to the Solubility of Methyl Heptafluoroisobutyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl heptafluoroisobutyrate. Due to the limited availability of specific quantitative solubility data in public literature, this document furnishes qualitative solubility information, a detailed experimental protocol for solubility determination, and a standardized workflow for analysis.

Introduction

This compound, also known as methyl 2,2,3,3,4,4,4-heptafluorobutanoate, is a fluorinated organic compound with the chemical formula C₅H₃F₇O₂.[1] It is a colorless liquid at room temperature, recognized for its low volatility and high chemical stability, which can be attributed to the presence of multiple fluorine atoms.[1] These structural features also impart a significant polarity to the molecule, influencing its reactivity and solubility.[1] Generally, it is relatively insoluble in water but demonstrates greater solubility in organic solvents.[1] Understanding the solubility of this compound is crucial for its application in various fields, including its use as a solvent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Qualitative Solubility Profile

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Likely Soluble/Miscible | The ester group can participate in hydrogen bonding with the solvent's hydroxyl group. |

| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble/Miscible | The polarity of these solvents is compatible with the polar nature of the ester and fluoroalkyl groups. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble/Miscible | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] | |

| Nonpolar | Hexane, Toluene | Likely Soluble/Miscible | The fluorinated alkyl chain has lipophilic characteristics, promoting solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble/Miscible | These solvents are effective at dissolving a variety of organic compounds. |

| Ester | Ethyl Acetate | Likely Soluble/Miscible | Structural similarity ("like dissolves like") suggests good miscibility. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, empirical determination is necessary. The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This is a standard and reliable method for determining the equilibrium solubility of a liquid in a solvent.

Method: Isothermal Equilibrium Shake-Flask Method followed by Gravimetric Analysis

This method involves creating a saturated solution of the solute in the solvent at a constant temperature, separating the undissolved portion, and then quantifying the amount of solute in a known amount of the saturated solution by evaporating the solvent.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters with a membrane compatible with the solvent (e.g., PTFE)

-

Pre-weighed vials or evaporating dishes

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation

Procedure:

-

Preparation of Supersaturated Solution:

-

In a series of sealed vials, add a known volume (e.g., 5 mL) of the chosen organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved liquid remains.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period (e.g., 2-4 hours) to allow the undissolved this compound to settle.

-

To further ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

-

-

Sample Collection:

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant using a pipette. To avoid disturbing the undissolved layer, take the sample from the upper portion of the solution.

-

To remove any remaining microscopic undissolved droplets, filter the collected supernatant through a syringe filter into a pre-weighed vial.

-

-

Solvent Evaporation and Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound (80-81°C) to prevent its loss.

-

Continue the evaporation process until a constant weight is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

Determine the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of a liquid solute.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its chemical structure suggests good solubility in a wide range of common organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. The workflow diagram visually summarizes the key steps in this process, providing a clear and concise guide for researchers. This information is intended to support professionals in drug development and other scientific fields in the effective use of this compound.

References

In-Depth Technical Guide to the Thermal Stability of Methyl Heptafluoroisobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of Methyl Heptafluoroisobutyrate (MHIB), a fluorinated compound with applications in advanced materials and as a pharmaceutical intermediate. Due to a lack of specific experimental data in publicly available literature, this guide synthesizes information from safety data sheets, details generalized experimental protocols for thermal analysis, and proposes a theoretical decomposition pathway based on the known behavior of analogous fluorinated esters. This document is intended to serve as a foundational resource for professionals working with MHIB, highlighting its stability profile and potential thermal degradation products.

Introduction

This compound (MHIB), also known as Heptafluoroisobutyric Acid Methyl Ester, is a specialized fluorinated compound valued for its unique properties, including chemical resistance and thermal stability.[1] These characteristics make it a candidate for use in high-performance lubricants, coatings, and as a solvent in the synthesis of fluorinated compounds.[1] Understanding the thermal limits and decomposition behavior of MHIB is critical for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures.

This guide summarizes the known properties of MHIB, presents standardized methodologies for its thermal analysis, and explores its likely decomposition pathways.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of MHIB is presented in Table 1. This data is compiled from various safety data sheets and chemical supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₅H₃F₇O₂ | [1][2][3] |

| Molecular Weight | 228.07 g/mol | [1][2][3] |

| CAS Number | 680-05-7 | [1][2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 77 °C (171 °F) | [1][2] |

| Density | 1.49 g/cm³ | [1] |

| Purity | >98.0% (GC) | [1][2][3] |

| Stability | Stable under proper conditions. | [2] |

| Decomposition Temperature | No data available. Decomposes upon combustion or at high temperatures. | [2] |

| Hazardous Decomposition Products | Carbon dioxide, Carbon monoxide, Hydrogen fluoride. | [2] |

Thermal Stability Analysis: Experimental Protocols

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and compositional characteristics like volatile content.

Objective: To determine the onset decomposition temperature and degradation profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small sample of MHIB (typically 2-20 mg) is carefully weighed and placed into a TGA sample pan (e.g., platinum or ceramic).[5]

-

Instrument Setup: The sample pan is placed onto the TGA's highly sensitive microbalance.

-

Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a controlled, linear rate (e.g., 10 °C/min) from ambient temperature to a final temperature beyond the expected decomposition, not to exceed 1000°C.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature at which significant mass loss begins, which corresponds to the onset of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition.

Objective: To identify the boiling point and any exothermic or endothermic decomposition events of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small aliquot of MHIB (2-10 mg) is weighed into a hermetically sealed aluminum pan to prevent evaporation before decomposition.[2][4]

-

Instrument Setup: The sealed sample pan and an empty, sealed reference pan are placed in the DSC cell.

-

Atmosphere: An inert nitrogen atmosphere is maintained at a consistent flow rate.

-

Temperature Program: The sample is subjected to a controlled temperature ramp (e.g., 10 °C/min) over the desired temperature range. To eliminate the sample's thermal history, a heat/cool/heat cycle can be employed.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., boiling) and exothermic peaks, which may indicate decomposition. The onset temperature of a sharp exothermic peak would suggest the beginning of thermal decomposition.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data for MHIB, a plausible thermal decomposition pathway can be proposed based on the known chemistry of similar fluorinated esters and perfluorinated carboxylic acids. The high strength of the C-F bond suggests that decomposition is likely initiated by the cleavage of weaker bonds within the molecule.

The primary hazardous decomposition products upon combustion are reported to be carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[2] The thermal decomposition of other fluorinated esters often involves the elimination of an alkene and the formation of a carboxylic acid, or the cleavage of the ester bond.

A potential pathway could involve an initial intramolecular elimination reaction, forming heptafluoroisobutyric acid and methanol, followed by the subsequent decomposition of these intermediates at higher temperatures. Alternatively, homolytic cleavage of the C-C or C-O bonds could occur, leading to a radical-based decomposition mechanism.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a liquid sample like this compound.

Caption: Workflow for Thermal Stability Analysis of MHIB.

Proposed Thermal Decomposition Pathway of MHIB

This diagram outlines a potential, simplified thermal decomposition pathway for this compound, leading to the formation of known hazardous byproducts.

Caption: Simplified Thermal Decomposition of MHIB.

Conclusion

This compound is a chemically stable compound under standard conditions. However, at elevated temperatures, particularly under combustion, it is expected to decompose, yielding hazardous substances including carbon monoxide, carbon dioxide, and hydrogen fluoride. While specific quantitative data on its decomposition temperature from TGA or DSC analyses are not currently available in public literature, standardized analytical protocols can be employed to determine its precise thermal stability profile. The information and proposed methodologies presented in this guide serve as a valuable resource for researchers and professionals to ensure the safe and effective use of this compound in its various applications. Further experimental investigation is warranted to definitively establish its thermal decomposition characteristics.

References

Spectroscopic Analysis of Methyl Heptafluoroisobutyrate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Methyl Heptafluoroisobutyrate (also known as Heptafluoroisobutyric Acid Methyl Ester), a fluorinated organic compound of interest in chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized protocols for data acquisition.

Spectroscopic Data Summary

The structural formula for this compound is: CF₃CF₂CF₂C(O)OCH₃. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet (s) | 3H | -OCH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Estimated ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~158 | C=O | Shift is for the ester carbonyl. |

| ~118 | CF₃ | Estimated from Heptafluorobutyric acid. |

| ~108 | -CF₂-CF₃ | Estimated from Heptafluorobutyric acid. |

| ~107 | -CF₂-C(O) | Estimated from Heptafluorobutyric acid. |

| ~53 | -OCH₃ | Typical range for a methyl ester. |

Note: Data for fluorinated carbons are estimated based on the spectrum of Heptafluorobutyric acid due to the limited availability of direct experimental data for the methyl ester. The carbonyl and methoxy carbon shifts are typical for methyl esters.

Table 3: Estimated ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~-81.0 | Triplet (t) | -CF₃ |

| ~-119.0 | Singlet (broad) | -CF₂-C(O) |

| ~-127.5 | Singlet (broad) | -CF₂-CF₃ |

Note: Chemical shifts are referenced to CFCl₃ (0 ppm) and are estimated from the spectrum of Heptafluorobutyric acid. The multiplicity of the CF₃ group arises from coupling to the adjacent CF₂ group.

Infrared (IR) Spectroscopy Data

Table 4: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O (Ester carbonyl) stretch |

| ~1300 - 1100 | Strong, Broad | C-F stretch |

| ~1250 | Strong | C-O (Ester) stretch |

| ~2960 | Medium-Weak | C-H (methyl) stretch |

Sample Phase: Neat (liquid film)

Mass Spectrometry (MS) Data

Table 5: Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment Ion | Identity |

| 228 | [C₅H₃F₇O₂]⁺ | Molecular Ion (M⁺) |

| 197 | [C₄F₇O]⁺ | [M - OCH₃]⁺ |

| 169 | [C₃F₇]⁺ | [CF₃CF₂CF₂]⁺ (Heptafluoropropyl cation) |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 59 | [C₂H₃O₂]⁺ | [COOCH₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. The solution should be transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is sufficient. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. 8 to 16 scans are typically averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm is appropriate. Due to the lower natural abundance of ¹³C and the effect of fluorine coupling, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

-

¹⁹F NMR Acquisition : Acquire the fluorine NMR spectrum on a spectrometer equipped with a multinuclear probe. A spectral width of -250 to 50 ppm is suitable. Use a reference standard such as trichlorofluoromethane (CFCl₃) either as an internal or external standard. Proton decoupling is generally not required but can simplify spectra if H-F coupling is present.

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, the spectrum is best obtained "neat".[1][2] Place one to two drops of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).[2]

-

Sandwiching : Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[1][2]

-

Data Acquisition : Place the salt plate "sandwich" into the sample holder of an FTIR spectrometer.[1] Record the spectrum, typically over a range of 4000 to 600 cm⁻¹. A background spectrum of the empty salt plates should be recorded first and automatically subtracted from the sample spectrum.

-

Cleaning : After analysis, the salt plates should be thoroughly cleaned with a dry solvent like acetone and stored in a desiccator to prevent damage from moisture.[1]

Mass Spectrometry (MS)

-

Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for analyzing this volatile compound.[3]

-

Sample Introduction : Inject a small volume (e.g., 1 µL) of a dilute solution of this compound (in a volatile solvent like dichloromethane or ethyl acetate) into the GC injection port.

-

Gas Chromatography : The sample is vaporized and separated on a capillary column (e.g., a 30m x 0.25mm column with a 5% phenyl-methylpolysiloxane stationary phase). A typical temperature program would be: hold at 40°C for 2 minutes, then ramp at 10°C/min to 200°C. Helium is used as the carrier gas.[4]

-

Mass Spectrometry : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Use standard Electron Ionization (EI) at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for example, from 40 to 300 amu.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of structural elucidation.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships between spectroscopic data and structural elucidation.

References

Methyl Heptafluoroisobutyrate: A Technical Guide to its Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Methyl Heptafluoroisobutyrate (MHIB) is a fluorinated ester that is emerging as a versatile compound in the field of materials science. Its unique combination of properties, including high thermal stability, chemical resistance, and low surface tension, makes it a promising candidate for a variety of applications, ranging from advanced coatings and high-performance lubricants to the synthesis of specialty polymers. This technical guide provides an in-depth overview of the core applications of MHIB, supported by quantitative data and detailed experimental protocols.

Core Properties of this compound

A thorough understanding of the fundamental physical and chemical properties of MHIB is essential for its effective application in materials science.

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₇O₂ | [1][2] |

| Molecular Weight | 228.07 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.49 g/cm³ | [1] |

| Boiling Point | 77 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| CAS Number | 680-05-7 | [1][2] |

Applications in Materials Science

The distinct characteristics of MHIB pave the way for its use in several key areas within materials science.

Advanced Coatings and Surface Modification

Logical Relationship: From Molecular Properties to Surface Characteristics

The fluorinated nature of MHIB is directly responsible for its low surface tension, which in turn dictates its performance in surface modification applications. This relationship can be visualized as a logical flow.

Caption: Logical flow from the molecular structure of MHIB to its application in surface modification.

High-Performance Lubricants and Surfactants

MHIB is utilized in the formulation of high-performance lubricants and surfactants, where it contributes to enhanced performance and durability.[1] Its thermal stability and chemical resistance are particularly beneficial in demanding lubrication environments.[1]

Specialty Polymer Synthesis

MHIB serves as a valuable intermediate and solvent in the synthesis of specialty fluorinated polymers.[1] Fluoropolymers are known for their exceptional properties, including high thermal and chemical resistance.[3]

Experimental Workflow: Synthesis of Fluorinated Polymers via RAFT Polymerization

While a specific protocol for MHIB as a primary monomer is not detailed in the available literature, its structural similarity to other fluorinated (meth)acrylates suggests its potential use in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[4][5] The following generalized workflow illustrates this process.

Caption: Generalized experimental workflow for the synthesis of fluorinated polymers using RAFT polymerization.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of MHIB involves the reaction of dimethyl carbonate with an alkali metal fluoride and perfluoropropylene in an inert atmosphere.[6]

Materials:

-

Dimethyl carbonate

-

Potassium fluoride (or other alkali metal fluoride)

-

Perfluoropropylene

-

Acetonitrile (or other suitable solvent like diethylene glycol dimethyl ether)

-

Dry autoclave

-

Nitrogen or other inert gas

Procedure:

-

Under the protection of a nitrogen atmosphere, add the alkali metal fluoride, dimethyl carbonate, and the solvent to a dry autoclave.

-

Slowly introduce perfluoropropylene into the cooled autoclave (e.g., -70°C).

-

Seal the autoclave and heat the reaction mixture (e.g., to 70°C) for a specified period (e.g., 15 hours).

-

After the reaction, cool the autoclave in an ice-water bath and slowly vent any unreacted perfluoropropylene.

-

The resulting reaction liquid is then subjected to simple distillation to isolate the this compound product, typically collected at its boiling point.[6]

Safety and Handling

This compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[2] Personal protective equipment, including gloves and eye protection, should be worn.[2] In case of fire, use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[2] Upon combustion, it may decompose to generate poisonous fumes, including highly toxic hydrogen fluoride gas.[2]

Future Outlook

The unique properties of this compound position it as a compound of significant interest for future research and development in materials science. Further investigation into its performance in specific applications, such as the formulation of superhydrophobic coatings and the development of advanced lubricants, is warranted. As the demand for high-performance materials continues to grow, the role of versatile fluorinated compounds like MHIB is expected to expand.

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 5. Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

Methyl Heptafluoroisobutyrate: A Versatile Fluorinated Building Block for Drug Discovery and Agrochemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Heptafluoroisobutyrate, a fluorinated ester with the chemical formula C₅H₃F₇O₂, is a valuable and versatile building block in modern organic synthesis. Its unique physicochemical properties, imparted by the sterically hindered and electron-withdrawing heptafluoroisopropyl group, make it a crucial intermediate in the synthesis of a wide range of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, offering detailed experimental protocols and highlighting its applications as a key synthetic tool.

Physicochemical Properties

This compound is a colorless to almost colorless, clear liquid with a boiling point of approximately 77°C.[1][2] The presence of seven fluorine atoms significantly influences its physical and chemical characteristics, leading to high density, low surface tension, and enhanced thermal and chemical stability.[1] A summary of its key physical properties is presented in Table 1. While a definitive melting point is not widely reported in the literature, it is expected to be low.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃F₇O₂ | [1][2] |

| Molecular Weight | 228.07 g/mol | [1][2] |

| CAS Number | 680-05-7 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 77 °C | [1][2] |

| Density | 1.49 g/mL | [1] |

| Flash Point | 9 °C | |

| Purity | >98.0% (GC) | [1] |

| Synonyms | Heptafluoroisobutyric Acid Methyl Ester | [1][2] |

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques. While publicly available spectra images are scarce, data from patents and chemical supplier specifications provide the expected spectral characteristics.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (–OCH₃) at approximately 4.01 ppm.

¹⁹F NMR: The fluorine NMR spectrum is a key identifier. It is expected to exhibit a doublet for the six equivalent fluorine atoms of the two trifluoromethyl (–CF₃) groups around -75.12 ppm and a multiplet for the single fluorine atom of the methine (–CF) group at approximately -182.34 ppm. The observed coupling is between the CF₃ groups and the adjacent CF proton.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, the quaternary carbon, and the trifluoromethyl carbons. The highly fluorinated carbons will appear in the characteristic upfield region for fluorinated carbons.

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1750-1735 cm⁻¹. Strong C-F stretching bands will also be prominent in the fingerprint region.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of the methoxy group and fragments of the heptafluoroisopropyl group.

Synthesis of this compound

Two primary synthetic routes to this compound have been reported, offering scalable and efficient methods for its production. Both methods are detailed below with experimental protocols derived from patent literature.

Synthesis Workflow

Caption: Synthesis routes to this compound.

Experimental Protocols

Method 1: From Dimethyl Carbonate and Perfluoropropylene

This method provides a high-yield, one-pot synthesis using readily available and less toxic starting materials.

Procedure:

-

To a 500 mL dry autoclave, add potassium fluoride (12.76 g, 0.22 mol), dimethyl carbonate (19.81 g, 0.22 mol), and 100 mL of acetonitrile under a nitrogen atmosphere.

-

Cool the autoclave to -70°C and slowly introduce perfluoropropylene (30.00 g, 0.20 mol).

-

Seal the autoclave and heat the reaction mixture to 70°C for 15 hours.

-

After the reaction, cool the autoclave in an ice-water bath and slowly vent the unreacted perfluoropropylene.

-

The remaining reaction liquid is subjected to simple distillation, collecting the fraction at 35-37°C to yield this compound.

-

Yield: 73.0% (33.29 g).

-

Method 2: From Methyl Chloroformate and Hexafluoropropylene

This alternative one-pot synthesis utilizes methyl chloroformate.

Procedure:

-

Charge a dry pressure reactor with methyl chloroformate (45.00 g, 476.21 mmol), hexafluoropropylene (142.88 g, 952.41 mmol), tetrabutylammonium fluoride (243.28 g, 1.19 mol), and 500 mL of anhydrous acetonitrile.

-

Stir the mixture at 120°C for 10 hours.

-

After the reaction, distill the reaction mixture to obtain this compound as a colorless, transparent liquid.

-

Yield: 70.56% (83.90 g) with a purity of 91.34%.

-

This compound as a Fluorinated Building Block

The heptafluoroisobutyryl moiety is a valuable pharmacophore and is often incorporated into molecules to enhance their metabolic stability, lipophilicity, and binding affinity. This compound serves as a key precursor for introducing this group.

Reaction with Nucleophiles: Synthesis of Heptafluoroisobutyramide

A primary application of this compound is its conversion to amides, which are often intermediates in the synthesis of more complex molecules. The reaction with ammonia to form heptafluoroisobutyramide is a key example.

Caption: Synthesis of Heptafluoroisobutyramide.

Experimental Protocol: Synthesis of Heptafluoroisobutyramide

-

In a reaction vessel under a nitrogen blanket, dissolve this compound (187 g, 0.82 mol) in 200 mL of methanol.

-

Meter in ammonia gas (23 g, 1.35 mol).

-

Allow the reaction to proceed at 40°C for 3 hours.

-

Concentration of the reaction mixture yields heptafluoroisobutyramide.

-

Yield: 86.6% (151.2 g).

-

This amide can be further dehydrated to produce heptafluoroisobutyronitrile, a compound with applications as a dielectric gas.

Other Synthetic Applications

This compound is a versatile building block for introducing the heptafluoroisopropyl group into a variety of organic molecules. Its applications extend to the synthesis of:

-

Fluorinated Solvents: Due to its unique properties, it can be used as a component in specialized solvent systems.[1]

-

Specialty Polymers: It serves as a monomer or an intermediate in the production of fluorinated polymers with enhanced chemical resistance and durability.[1]

Safety and Handling

This compound is a highly flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[2] Personal protective equipment, including gloves and eye protection, should be worn.[2] It is also reported to cause skin and serious eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a pivotal fluorinated building block with a growing importance in synthetic chemistry. Its well-defined synthesis and reactivity, coupled with the desirable properties it imparts to larger molecules, make it an indispensable tool for researchers and professionals in drug discovery and materials science. This guide provides the foundational knowledge required for the effective handling, synthesis, and application of this versatile compound.

References

The Enhanced Reactivity of the Ester Group in Methyl Heptafluoroisobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the ester group in methyl heptafluoroisobutyrate. The presence of the electron-withdrawing heptafluoroisopropyl group significantly activates the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This heightened electrophilicity allows for reactions to proceed under milder conditions compared to their non-fluorinated analogs, making this compound a valuable intermediate in organic synthesis.[1][2][3] This guide will delve into the key reactions of the ester moiety, including ammonolysis, hydrolysis, and transesterification, supported by quantitative data and detailed experimental protocols.

Enhanced Electrophilicity of the Carbonyl Carbon

The seven fluorine atoms on the isopropyl group of this compound exert a powerful negative inductive effect (-I). This effect withdraws electron density from the carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile.[1] Consequently, nucleophiles can attack this activated carbonyl carbon more readily, leading to faster reaction rates and the ability to use weaker nucleophiles or milder reaction conditions.[1][2][3]

Key Reactions of the Ester Group

The primary reactions involving the ester group of this compound are nucleophilic acyl substitutions. These reactions proceed through a tetrahedral intermediate, where a nucleophile adds to the carbonyl carbon, followed by the elimination of the methoxy group as a leaving group.

Ammonolysis

The reaction of this compound with ammonia, known as ammonolysis, is a crucial transformation, particularly in the synthesis of heptafluoroisobutyronitrile, an environmentally friendly insulating gas.[4] This reaction yields heptafluoroisobutyramide.[5][6]

Quantitative Data for Ammonolysis

| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Ammonia | Methanol | 40 | 3 | 86.6 | [5] |

| Ethyl Heptafluoroisobutyrate | Ammonia | Methanol | Room Temperature | 2 | Not specified | [6] |

| Ethyl Heptafluoroisobutyrate | Ammonia Gas | Methanol | -20 to Room Temp. | Not specified | Not specified | [6] |

Experimental Protocol: Synthesis of Heptafluoroisobutyramide

This protocol is based on a patented procedure for the synthesis of heptafluoroisobutyramide from this compound.[5]

-

Reaction Setup: A reaction vessel is charged with this compound (0.82 mol) and methanol (200 mol) under a nitrogen atmosphere.

-

Addition of Ammonia: The reaction mixture is cooled, and ammonia (1.35 mol) is introduced while maintaining the temperature at 40°C.

-

Reaction: The reaction is allowed to proceed for 3 hours at 40°C.

-

Workup: After the reaction is complete, the solvent is removed to yield heptafluoroisobutyramide. The reported yield for this procedure is 86.6%.[5]

Hydrolysis

General Experimental Protocol for Ester Hydrolysis

A general procedure for the hydrolysis of a fluorinated ester can be adapted as follows:

-

Reaction Setup: The fluorinated ester is dissolved in a suitable solvent mixture, such as tetrahydrofuran and water.

-

Addition of Base: An aqueous solution of a base, for example, lithium hydroxide or sodium hydroxide, is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature or with gentle heating until the ester is consumed, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylate salt. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the carboxylic acid.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[9] Given the high reactivity of the carbonyl group, this compound is expected to readily undergo transesterification in the presence of other alcohols, especially under acidic or basic catalysis. This reaction can be used to synthesize other heptafluoroisobutyrate esters. The general principle of transesterification of fluorinated esters has been demonstrated in the literature.[1][10]

General Experimental Protocol for Transesterification

-

Reaction Setup: this compound is dissolved in an excess of the desired alcohol, which also serves as the solvent.

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide) is added to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux to drive the equilibrium towards the product. The methanol byproduct can be removed by distillation to further favor product formation.

-

Workup: After the reaction is complete, the catalyst is neutralized. The excess alcohol is removed by distillation. The resulting crude product can be purified by fractional distillation or chromatography to yield the new heptafluoroisobutyrate ester.

Visualizations

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Caption: Experimental workflow for the ammonolysis of this compound.

References

- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN111825569A - Synthetic method of heptafluoroisobutyronitrile - Google Patents [patents.google.com]

- 6. Method for synthesizing perfluoroisobutyronitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Transesterification - Wikipedia [en.wikipedia.org]

- 10. US5466877A - Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones - Google Patents [patents.google.com]

Methyl Heptafluoroisobutyrate: A Technical Health and Safety Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for Methyl Heptafluoroisobutyrate (CAS RN: 680-05-7). The information is compiled to meet the needs of professionals in research and drug development, with a focus on data presentation, experimental protocols, and logical workflows for safety assessment.

Section 1: Summary of Health and Safety Data

This compound is a fluorinated ester with applications as a solvent and in chemical synthesis.[1] While specific toxicological data is largely unavailable, the existing information from material safety data sheets (MSDS) indicates that it is a highly flammable liquid and vapor that causes skin and serious eye irritation.[2]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 680-05-7 | [1][2] |

| Molecular Formula | C5H3F7O2 | [1][2] |

| Molecular Weight | 228.07 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 77 °C | [1][2] |

| Density | 1.49 g/cm³ | [1] |

| Flash Point | 9 °C | [3] |

| Purity | >98.0% (GC) | [1][2] |

Toxicological Data

| Toxicological Endpoint | Data |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Fire and Explosion Hazard Data

This compound is classified as a highly flammable liquid.[2][3]

| Hazard | Data | Reference |

| Flammability | Highly flammable liquid and vapor (Category 2) | [2] |

| Flash Point | 9 °C | [3] |

| Suitable Extinguishing Media | Dry chemical, foam, water spray, carbon dioxide | [2] |

| Hazardous Combustion Products | Carbon oxides, Halogenated compounds, Hydrogen fluoride | [2] |

| Explosive Limits | No data available | [2] |

Exposure Controls and Personal Protection

Given the hazardous properties of this compound, appropriate engineering controls and personal protective equipment (PPE) are essential.

| Control Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated area, preferably in a closed system with local exhaust ventilation. Explosion-proof equipment is required. Safety shower and eye bath should be readily available. |

| Respiratory Protection | Vapor respirator. |

| Hand Protection | Protective gloves. |

| Eye Protection | Safety glasses or a face shield. |

| Skin and Body Protection | Protective clothing. |

Section 2: Experimental Protocols for Health and Safety Assessment

In the absence of specific toxicological studies for this compound, this section details the standard experimental protocols, as established by the Organisation for Economic Co-operation and Development (OECD), that would be employed to determine the key health and safety endpoints. These guidelines are the international standard for chemical safety testing.[3]

Acute Toxicity Studies

-

Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to assess the adverse effects occurring shortly after oral administration of a single dose of a substance.[2][4] The Fixed Dose Procedure (OECD 420) involves dosing animals with fixed doses and observing for signs of toxicity.[5][6] The Acute Toxic Class Method (OECD 423) classifies the substance into a toxicity class based on LD50 cutoff values.[2] The Up-and-Down Procedure (OECD 425) is a sequential dosing method to estimate the LD50 with a confidence interval.[2]

-

Acute Dermal Toxicity (OECD 402): This method provides information on health hazards from short-term dermal exposure.[7][8] The test substance is applied to the skin of animals, and signs of toxicity and mortality are observed to calculate the LD50 value.[8]

-

Acute Inhalation Toxicity (OECD 403): This guideline is used to evaluate health hazards from short-term exposure to an airborne substance.[9][10] It can be used to estimate the median lethal concentration (LC50).[11]

Irritation and Corrosion Studies

-

Acute Dermal Irritation/Corrosion (OECD 404): This test assesses localized toxic effects from topical skin exposure.[12][13] The substance is applied to the skin of an animal, and the degree of irritation or corrosion is scored at specified intervals.[12]

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439): This is an in vitro method that uses a reconstructed human epidermis model to identify chemicals capable of inducing moderate skin irritation.[1][14] It measures cell viability after topical application of the test substance.[1]

-

Acute Eye Irritation/Corrosion (OECD 405): This guideline is for evaluating the potential of a substance to cause acute eye irritation or corrosion.[15][16] The test substance is applied to one eye of an animal, with the other eye serving as a control, and lesions are scored over time.[15]

-

In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method (OECD 431): This in vitro test identifies corrosive substances by measuring cell viability in a reconstructed human epidermis model after chemical exposure.[17][18]

Section 3: Visualizing Safety Assessment and Workflows

Chemical Safety Assessment Workflow

The following diagram illustrates a general workflow for assessing the health and safety of a chemical substance, incorporating the OECD guidelines mentioned above.

This guide serves as a foundational document for understanding the health and safety profile of this compound. Researchers and drug development professionals are encouraged to consult the primary source documentation and adhere to all institutional and regulatory safety protocols when handling this chemical.

References

- 1. iivs.org [iivs.org]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 6. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. nucro-technics.com [nucro-technics.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. iivs.org [iivs.org]

Methodological & Application

Application Note: Methyl Heptafluoroisobutyrate as an Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.